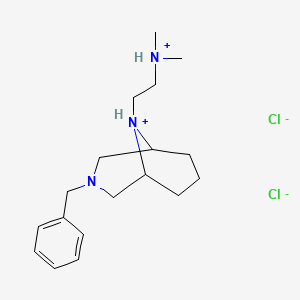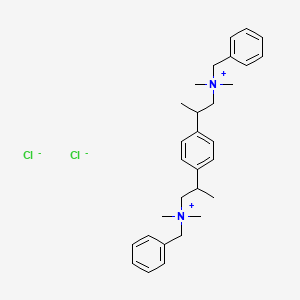
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride is a chemical compound with the molecular formula C30H42Cl2N2 It is known for its unique structure, which includes a p-phenylene group linked to two benzyldimethylammonium groups via 1-methylethylene bridges
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride typically involves the reaction of p-phenylenediamine with benzyldimethylamine in the presence of a suitable alkylating agent, such as 1-chloro-2-methylpropane. The reaction is carried out under controlled conditions, often in an organic solvent like dichloromethane, at a temperature range of 25-30°C. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and real-time monitoring systems helps in maintaining optimal reaction conditions and minimizing impurities. The final product is typically subjected to rigorous quality control measures to ensure it meets the required specifications for its intended applications.
化学反応の分析
Types of Reactions
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chloride ions are replaced by other nucleophiles like hydroxide, cyanide, or thiolate ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Sodium hydroxide in water, sodium cyanide in ethanol, sodium thiolate in dimethyl sulfoxide.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.
Substitution: Substituted derivatives with different functional groups replacing the chloride ions.
科学的研究の応用
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biochemical effects. For example, its antimicrobial activity may result from disrupting the cell membrane integrity of microorganisms, leading to cell lysis and death.
類似化合物との比較
Similar Compounds
Benzyltrimethylammonium chloride: Similar structure but with trimethylammonium groups instead of benzyldimethylammonium groups.
Tetramethylammonium chloride: Contains four methyl groups attached to the nitrogen atom.
Phenyltrimethylammonium chloride: Features a phenyl group attached to the nitrogen atom along with three methyl groups.
Uniqueness
(p-Phenylenebis(1-methylethylene))bis(benzyldimethylammonium) dichloride is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
特性
CAS番号 |
10072-44-3 |
|---|---|
分子式 |
C30H42Cl2N2 |
分子量 |
501.6 g/mol |
IUPAC名 |
benzyl-[2-[4-[1-[benzyl(dimethyl)azaniumyl]propan-2-yl]phenyl]propyl]-dimethylazanium;dichloride |
InChI |
InChI=1S/C30H42N2.2ClH/c1-25(21-31(3,4)23-27-13-9-7-10-14-27)29-17-19-30(20-18-29)26(2)22-32(5,6)24-28-15-11-8-12-16-28;;/h7-20,25-26H,21-24H2,1-6H3;2*1H/q+2;;/p-2 |
InChIキー |
TZCKQUHRDZKTCH-UHFFFAOYSA-L |
正規SMILES |
CC(C[N+](C)(C)CC1=CC=CC=C1)C2=CC=C(C=C2)C(C)C[N+](C)(C)CC3=CC=CC=C3.[Cl-].[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2-Benzoyloxycyclohexyl)methyl-[2-[4-[4-[2-[(2-benzoyloxycyclohexyl)methyl-dimethylazaniumyl]-2-oxoethyl]phenyl]phenyl]acetyl]-dimethylazanium;dibromide](/img/structure/B13745212.png)
![6-Hydroxy-benzo[h]chromeno[5,4,3-cde]chromene-5,12-dione](/img/structure/B13745215.png)
![(2E)-2-[(2E,4E)-5-[1,1-dimethyl-3-(3-methylbutyl)benzo[e]indol-3-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethyl-3-(3-methylbutyl)benzo[e]indole;hexafluorophosphate](/img/structure/B13745221.png)
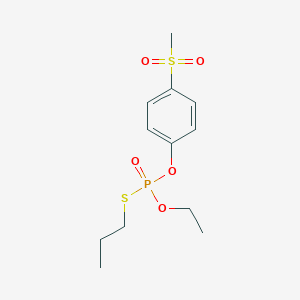
![4,12-Diazatricyclo[6.4.0.02,6]dodeca-1(8),9,11-triene](/img/structure/B13745243.png)
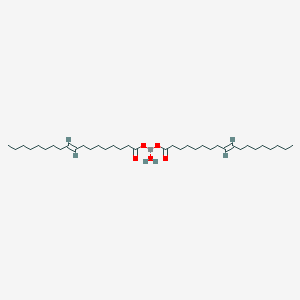
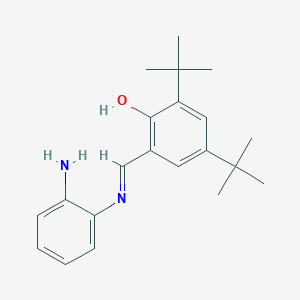
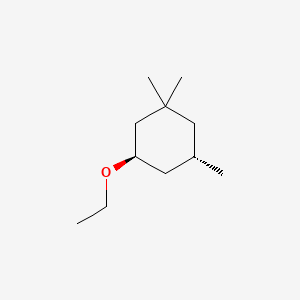
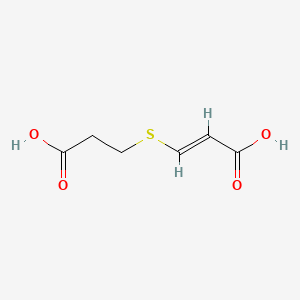
![2-(4-chlorophenyl)sulfanylacetic acid;3-[1-(hydroxymethylamino)cyclohexyl]oxypropan-1-ol](/img/structure/B13745260.png)
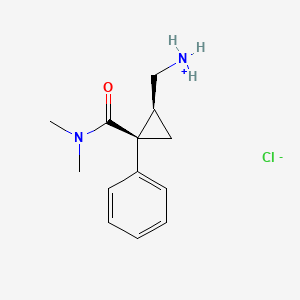

![5,5'-(Benzo[c][1,2,5]oxadiazole-4,7-diyl)diisophthalic acid](/img/structure/B13745276.png)
